molecular formula C19H21NO5 B584933 4-(Dimethylamino)benzoic Acid 6-Acetyl-2,3-dimethoxyphenyl Ester CAS No. 1205548-01-1

4-(Dimethylamino)benzoic Acid 6-Acetyl-2,3-dimethoxyphenyl Ester

Cat. No. B584933
CAS RN: 1205548-01-1
M. Wt: 343.379
InChI Key: GKAMOVUCTDWATB-UHFFFAOYSA-N
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Description

“4-(Dimethylamino)benzoic Acid 6-Acetyl-2,3-dimethoxyphenyl Ester” is a reactant used in the preparation of 7,8-Dihydroxyflavone derivatives which promote neurogenesis and exhibits potent antidepressant effect . It has a molecular weight of 343.37 and a molecular formula of C19H21NO5 .


Molecular Structure Analysis

The molecular structure of this compound includes an acetyl group (CH3CO), two methoxy groups (OCH3), a dimethylamino group (N(CH3)2), and a benzoic acid ester group . The InChI string representation of its structure is InChI=1S/C19H21NO5/c1-12(21)15-10-11-16(23-4)18(24-5)17(15)25-19(22)13-6-8-14(9-7-13)20(2)3/h6-11H,1-5H3 .


Physical And Chemical Properties Analysis

The compound is an off-white crystalline solid . It has a computed topological polar surface area of 65.1Ų and a XLogP3 of 3.2 . It has a rotatable bond count of 7 and a hydrogen bond acceptor count of 6 .

Safety and Hazards

The safety data sheet for a similar compound, 4-(Dimethylamino)benzoic acid, suggests that it should be handled to avoid dust formation and inhalation . In case of skin contact, it should be washed off with soap and plenty of water . It’s classified as a combustible solid .

properties

IUPAC Name

(6-acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-12(21)15-10-11-16(23-4)18(24-5)17(15)25-19(22)13-6-8-14(9-7-13)20(2)3/h6-11H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAMOVUCTDWATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OC)OC)OC(=O)C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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